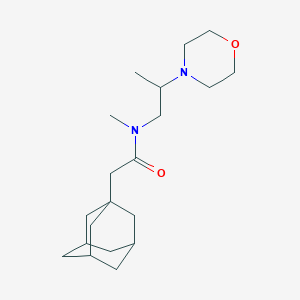
2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide, also known as memantine, is a drug used to treat Alzheimer's disease. It is an NMDA receptor antagonist that helps to regulate the activity of glutamate, a neurotransmitter that plays a crucial role in learning and memory.
作用机制
Memantine works by blocking the NMDA receptor, which is involved in the regulation of glutamate. By blocking this receptor, 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide helps to regulate the activity of glutamate and prevent excessive stimulation of the brain cells. This helps to protect the brain cells from damage and improve cognitive function.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, improve blood flow to the brain, and protect brain cells from damage. Memantine has also been shown to improve synaptic plasticity, which is important for learning and memory.
实验室实验的优点和局限性
One advantage of using 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied in animal models and clinical trials. However, one limitation is that it can be difficult to administer in lab experiments due to its low solubility in water.
未来方向
There are a number of future directions for research on 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide. One area of research is the potential use of 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of research is the development of new formulations of 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide that are more soluble in water and easier to administer. Additionally, research is needed to better understand the long-term effects of 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide and its potential for use in combination with other drugs.
合成方法
Memantine is synthesized by reacting 1-adamantylamine with ethyl chloroacetate to form 1-(1-adamantyl)ethyl acetate. This intermediate is then reacted with N-methylmorpholine and propylene oxide to form 2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide.
科学研究应用
Memantine has been extensively studied for its potential use in treating Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. Memantine has also been studied for its potential use in treating other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
属性
IUPAC Name |
2-(1-adamantyl)-N-methyl-N-(2-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2/c1-15(22-3-5-24-6-4-22)14-21(2)19(23)13-20-10-16-7-17(11-20)9-18(8-16)12-20/h15-18H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGXZBUKLLESLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)CC12CC3CC(C1)CC(C3)C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-8-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-(1-methyl-1H-pyrazol-4-yl)quinoline-4-carboxamide](/img/structure/B5904226.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)
![N-{[4-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(2-propyl-1H-benzimidazol-1-yl)propanamide](/img/structure/B5904245.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)
![3-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904274.png)
![(2-methoxybenzyl)[(6-methoxypyridin-3-yl)methyl]propylamine](/img/structure/B5904277.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-pyridin-2-ylbutan-1-amine](/img/structure/B5904285.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propanamide](/img/structure/B5904293.png)
![N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)
![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)
